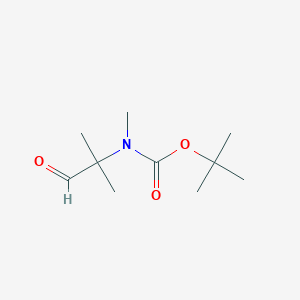
tert-Butyl-N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate
Übersicht
Beschreibung
“tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” is a carbamate derivative. Carbamates are widely used in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Synthesis Analysis
The synthesis of “tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” involves palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular formula of “tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” is C9H17NO3 . The molecular weight is 187.24 g/mol . The InChI code is 1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” include a density of 1.0±0.1 g/cm3, boiling point of 260.3±23.0 °C at 760 mmHg, and a flash point of 111.3±22.6 °C . It also has a molar refractivity of 49.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von N-Boc-geschützten Anilinen
Die Verbindung tert-Butyl-N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate wird in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen verwendet. Dieser Prozess ist entscheidend für den Schutz der Aminogruppe in Anilinderivaten während chemischer Reaktionen, da er weitere synthetische Umwandlungen ermöglicht, ohne diese funktionelle Gruppe zu beeinflussen .
Synthese von tetrasubstituierten Pyrrolen
Eine weitere Anwendung umfasst die Synthese von tetrasubstituierten Pyrrolen, die mit Ester- oder Ketongruppen an der C-3-Position funktionalisiert sind. Pyrrole sind wichtige heterozyklische Verbindungen, die als Bausteine in Pharmazeutika und organischen Materialien dienen .
Zwischenprodukt für pharmazeutische Verbindungen
Die Verbindung kann als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen dienen. Die spezifische Struktur von this compound deutet darauf hin, dass sie zur Herstellung von Molekülen mit potenziellen medizinischen Eigenschaften verwendet werden könnte.
4. Forschung zu Nitrierungs- und Reduktionsreaktionen Es wurden Forschungsarbeiten zur Entwicklung synthetischer Wege unter Einbeziehung von Nitrierungs- und Reduktionsreaktionen durchgeführt, bei denen ähnliche tert-Butylcarbamate als Zwischenprodukte verwendet werden, was auf potenzielle Anwendungen in chemischen Synthesemethoden hindeutet .
Lösungsmittelfreie Kondensations-/Reduktionsreaktionen
Es gibt auch Hinweise auf seine Verwendung in effizienten Eintopf-Zweischritt-Syntheseprozessen, wie z. B. lösungsmittelfreien Kondensations-/Reduktionsreaktionsfolgen, die aufgrund der Reduzierung des Lösungsmitteleinsatzes für die grüne Chemie wichtig sind .
Wirkmechanismus
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of carbamate functional group .
Biochemical Pathways
The compound might be involved in the synthesis of other complex organic compounds, as suggested by its use in palladium-catalyzed synthesis of N-Boc-protected anilines .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential role in the synthesis of other compounds, it might contribute to the formation of new chemical bonds and structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate. For instance, pH, temperature, and reaction time were found to be critical for the yield of a similar compound . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.
Cellular Effects
The effects of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These changes can lead to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds and other non-covalent interactions allows it to bind effectively to target molecules, thereby influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
Within cells and tissues, tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell .
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(6)10(4,5)7-12/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWZUXFWXFHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



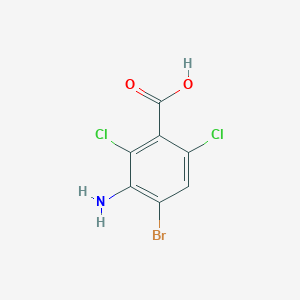
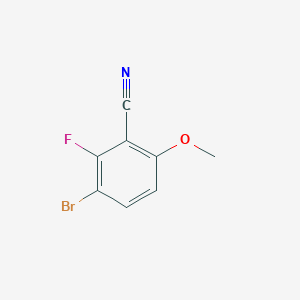

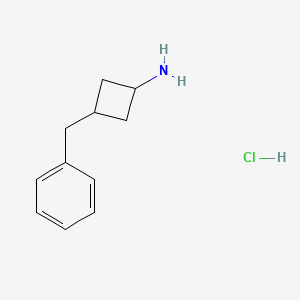


![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)

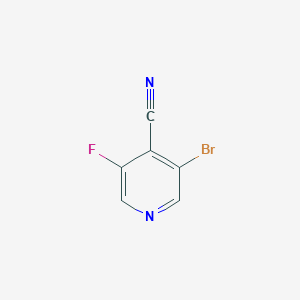
![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)
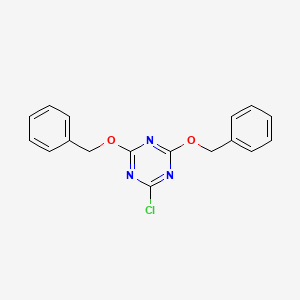
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1377058.png)
![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)
![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)